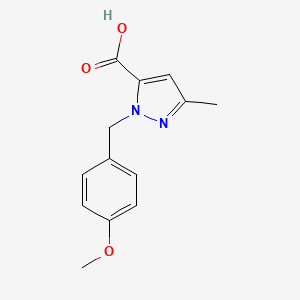

1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid

描述

属性

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-9-7-12(13(16)17)15(14-9)8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSBHLDTHSOCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically follows a multi-step approach:

- Formation of the pyrazole core with appropriate substitution at the 3-position (methyl group).

- Introduction of the 1-(4-methoxybenzyl) substituent via alkylation.

- Installation or transformation of the carboxylic acid group at the 5-position.

Preparation of Pyrazole-5-carboxylic Acid Esters and Subsequent Alkylation

One of the well-documented methods to prepare 1-alkyl-pyrazole-5-carboxylic acid derivatives involves alkylation of pyrazole-3-carboxylic esters with alkylating agents such as alkyl halides, dialkyl sulfates, or alkyl tosylates. This approach is highlighted in patent US6297386B1, which describes the preparation of 1-alkyl- and 1,3-dialkyl-pyrazole-5-carboxylic esters via:

- Reaction of pyrazole-3-carboxylic esters with alkylating agents to introduce the 1-alkyl substituent.

- Use of 2,4-diketocarboxylic esters with N-alkylhydrazines to form pyrazole rings bearing alkyl groups at N1 and/or N3 positions.

For 1-(4-methoxybenzyl) substitution, the alkylating agent would be 4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride or bromide). The reaction conditions typically involve a base to generate the pyrazole anion/enolate, which then undergoes nucleophilic substitution with the benzyl halide.

The ester intermediate can then be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.

Key reaction conditions and reagents:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrazole-3-carboxylic ester formation | From diketocarboxylic esters and N-alkylhydrazines | Forms pyrazole ring with ester at C-5 |

| Alkylation at N1 | 4-Methoxybenzyl halide, base (e.g., NaH, K2CO3) | Introduces 1-(4-methoxybenzyl) substituent |

| Hydrolysis | NaOH in methanol or aqueous acid | Converts ester to carboxylic acid |

This method is advantageous for its directness but may require chromatographic separation to isolate regioisomers if multiple alkylation sites are reactive.

Hydrolysis of Ester to Carboxylic Acid

The ester intermediate obtained from alkylation is converted to the target acid by hydrolysis. A typical procedure involves:

- Stirring the ester in methanol with sodium hydroxide solution at room temperature for 2 hours.

- Removal of methanol under reduced pressure.

- Acidification of the aqueous phase to pH ~3 with hydrochloric acid.

- Extraction with ethyl acetate, drying over anhydrous sodium sulfate, filtration, and concentration.

- Purification by silica gel chromatography.

This approach is exemplified in the synthesis of related pyrazole-5-carboxylic acids such as 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, which shares structural similarity with the target compound except for the N-substituent.

Alternative Synthetic Routes

While direct alkylation is common, alternative routes include:

- Cyclization of 1,3-disubstituted hydrazines with diketones or 1,3-dicarbonyl compounds to form the pyrazole ring with desired substituents already in place.

- Use of N-alkylhydrazinium salts reacting with diketocarboxylic esters to yield the pyrazole ester directly with the N1 substituent incorporated.

These methods can reduce the need for post-cyclization alkylation and may improve regioselectivity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Alkylation of pyrazole-3-carboxylic esters | Pyrazole-3-carboxylic ester, 4-methoxybenzyl halide, base | Direct introduction of N1 substituent | Possible isomer mixtures, requires purification |

| Cyclization with N-alkylhydrazines | 2,4-diketocarboxylic esters, N-(4-methoxybenzyl)hydrazine | Regioselective, fewer side products | Requires preparation of N-alkylhydrazine |

| Hydrolysis of ester intermediates | NaOH in MeOH, acidification, extraction | Efficient conversion to acid | Requires ester intermediate preparation |

Research Findings and Practical Considerations

- The alkylation step must be carefully controlled to avoid over-alkylation or formation of regioisomers.

- Using 4-methoxybenzyl halides as alkylating agents provides the 4-methoxybenzyl substituent with good yields.

- Hydrolysis conditions are mild and typically yield the carboxylic acid in high purity.

- Chromatographic purification is often necessary to isolate the desired isomer and remove unreacted starting materials or side products.

- Metal equivalents (e.g., sodium or potassium) are used to generate the pyrazole anion for nucleophilic substitution.

- Literature on related pyrazole derivatives confirms the robustness of these methods for preparing substituted pyrazole carboxylic acids with various N1 substituents.

化学反应分析

Types of Reactions

1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid .

科学研究应用

Medicinal Chemistry

1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been explored for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Activity : Studies indicate that pyrazole derivatives exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases. The methoxy group enhances the compound's ability to modulate inflammatory pathways.

- Anticancer Properties : Research has suggested that pyrazole derivatives can inhibit cancer cell proliferation. The specific structural features of this compound may enhance its efficacy against certain cancer types by inducing apoptosis in malignant cells.

Agricultural Applications

The compound is also being investigated for its use in agrochemicals:

- Pesticide Development : The pyrazole ring structure is known for its ability to interact with biological targets in pests, making it a candidate for developing novel pesticides. Its efficacy against specific pests can be enhanced by modifying the substituents on the pyrazole ring.

Recent studies have focused on the compound's biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics or antifungal agents.

- Enzyme Inhibition : Investigations into its ability to inhibit specific enzymes involved in metabolic pathways have shown promise, indicating potential applications in metabolic disorders.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including this compound, for their anti-inflammatory effects. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases.

Case Study 2: Anticancer Activity

Research conducted at a leading cancer research institute investigated the anticancer properties of pyrazole derivatives. The study found that this compound effectively inhibited the growth of breast cancer cells through apoptosis induction mechanisms.

作用机制

The mechanism of action of 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The methoxybenzyl group can enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

相似化合物的比较

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents at positions 1, 3, or 5, altering electronic, steric, and solubility properties (Table 1).

Table 1: Structural and Physicochemical Comparison

*Predicted values based on substituent effects.

生物活性

1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, with the CAS number 860308-24-3, is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C13H14N2O3

- Molecular Weight : 246.26 g/mol

- Structure : The compound features a pyrazole ring substituted with a methoxybenzyl group and a carboxylic acid functional group, contributing to its bioactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

-

Mechanism of Action :

- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, which is crucial for cell division. For instance, some derivatives exhibited effective inhibition of microtubule assembly at concentrations around 20 μM, leading to increased apoptosis in breast cancer cells (MDA-MB-231) at lower concentrations (1 μM) .

- Caspase Activation : Enhanced caspase-3 activity was observed, indicating that these compounds may promote apoptotic pathways .

-

Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

Anti-inflammatory Activity

The pyrazole scaffold has also been associated with anti-inflammatory effects. Various derivatives have demonstrated significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- IC50 Values : Some studies report IC50 values for anti-inflammatory activity comparable to standard treatments like diclofenac sodium, demonstrating potential as a non-toxic alternative .

Antimicrobial Activity

Pyrazole derivatives have shown promise in combating various microbial infections. The compound's structure allows it to interact with bacterial enzymes and disrupt essential cellular functions.

- Broad-spectrum Activity :

Research Findings

Case Studies

-

Breast Cancer Treatment :

A study evaluated the effects of various pyrazole derivatives on MDA-MB-231 cells. The results indicated that specific compounds led to significant morphological changes and increased apoptosis markers at concentrations as low as 1 μM. -

Inflammation Model :

In an animal model of inflammation, treatment with pyrazole derivatives resulted in reduced swelling and pain compared to control groups, suggesting a strong anti-inflammatory effect.

常见问题

Q. What are the standard synthetic routes for preparing 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves multi-step procedures starting from pyrazole precursors. A common approach includes:

- Nucleophilic substitution : Reacting 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde with a phenol derivative (e.g., 4-methoxybenzyl alcohol) in the presence of a base like K₂CO₃ to introduce the methoxybenzyl group .

- Ester hydrolysis : Converting intermediates like ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylate to the carboxylic acid via hydrolysis under acidic or basic conditions .

- Purification : Column chromatography or recrystallization is used to isolate the final product, with yields ranging from 50–75% depending on reaction optimization .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8 ppm and pyrazole ring protons at δ 6.5–7.2 ppm) .

- Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1250 cm⁻¹ (C-O stretch of methoxy group) .

- Melting point analysis : Reported values (e.g., 150–152°C) help verify purity .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 260.1 [M+H]⁺) confirm the molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of pyrazole-carboxylic acid derivatives?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions by stabilizing intermediates .

- Catalyst screening : Transition-metal catalysts like Pd(PPh₃)₄ improve cross-coupling reactions for aryl group introduction .

- Temperature control : Maintaining 80–100°C during ester hydrolysis prevents side reactions like decarboxylation .

- Reaction monitoring : TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

Contradictions often arise from variations in assay conditions or structural analogs. Mitigation approaches include:

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., substituting methoxy with nitro groups) to isolate critical functional groups .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like carbonic anhydrase II, clarifying discrepancies in inhibitory activity .

Q. What methodologies are used to evaluate the stability and degradation pathways of this compound under physiological conditions?

Stability studies involve:

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC .

- Forced degradation : Expose to heat (60°C), light (UV), or oxidizing agents (H₂O₂) to identify degradation products .

- Metabolite profiling : Use LC-MS/MS to detect metabolites like hydroxylated or demethylated derivatives in liver microsomes .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in aqueous media?

- Salt formation : React with sodium bicarbonate to form water-soluble sodium salts .

- Co-solvent systems : Use DMSO:water (1:4 v/v) mixtures for in vitro assays .

- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability .

Q. What strategies are effective in scaling up synthesis while maintaining enantiomeric purity?

- Chiral chromatography : Separate enantiomers using columns with cellulose-based stationary phases .

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to control stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。